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Compound of Interest

Compound Name: 3-lodo-1,5-naphthyridine

Cat. No.: B594312

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization
of 3-lodo-1,5-naphthyridine, a heterocyclic compound with potential applications in medicinal
chemistry and materials science. This document details a proposed synthetic pathway,
experimental protocols, and the expected analytical characterization of the target molecule and
its key intermediate.

Introduction

The 1,5-naphthyridine scaffold is a significant structural motif in a variety of biologically active
compounds. The introduction of a halogen, such as iodine, at the 3-position offers a valuable
handle for further functionalization through various cross-coupling reactions, making 3-lodo-
1,5-naphthyridine a versatile building block in drug discovery and development. This guide
outlines a feasible synthetic route starting from the parent 1,5-naphthyridine, proceeding
through a nitration/reduction sequence to form 3-amino-1,5-naphthyridine, followed by a
Sandmeyer iodination.

Proposed Synthetic Pathway

The synthesis of 3-lodo-1,5-naphthyridine can be logically approached in a three-step
sequence starting from 1,5-naphthyridine. The proposed pathway involves the initial nitration of
the 1,5-naphthyridine core to introduce a nitro group, which is then reduced to an amino group.
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The resulting 3-amino-1,5-naphthyridine serves as the precursor for the final iodination step via
a Sandmeyer reaction.

Step 3: Sandmeyer Iodination

1. NaNOz2 / H2SO4

3-Amino-1,5-naphthyridine 2.Kl >(3-Iodo-1,5-naphthyridine)

Step 2: Reduction

Fe / HCl or H2/ Pd/C
3-Nitro-1,5-naphthyridine 3-Amino-1,5-naphthyridine

Step 1: Nitration

HNO3 / H2SO4
1,5-Naphthyridine 3-Nitro-1,5-naphthyridine

Click to download full resolution via product page
A proposed three-step synthesis of 3-lodo-1,5-naphthyridine.

Experimental Protocols

The following protocols are based on established chemical transformations for similar
heterocyclic systems and provide a detailed methodology for the synthesis of 3-lodo-1,5-
naphthyridine.

Step 1: Synthesis of 3-Nitro-1,5-naphthyridine
Materials:
¢ 1,5-Naphthyridine

o Concentrated Sulfuric Acid (H2S0Oa4)
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Fuming Nitric Acid (HNO3)

e Ice

Sodium Bicarbonate (NaHCO3) solution (saturated)

Dichloromethane (CHzCl2)

Anhydrous Magnesium Sulfate (MgSQOa)
Procedure:

 In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool
concentrated sulfuric acid to 0 °C in an ice bath.

» Slowly add 1,5-naphthyridine to the cooled sulfuric acid while stirring to ensure complete
dissolution.

o Add fuming nitric acid dropwise to the reaction mixture, maintaining the temperature below
10 °C.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
then heat at 60-70 °C for 2-4 hours.

e Monitor the reaction progress by Thin Layer Chromatography (TLC).

e Once the reaction is complete, cool the mixture to room temperature and carefully pour it
onto crushed ice.

» Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution
until the pH is approximately 7-8.

o Extract the aqueous layer with dichloromethane (3 x 50 mL).

o Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure to yield crude 3-nitro-1,5-naphthyridine.

» Purify the crude product by column chromatography on silica gel or recrystallization.
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Step 2: Synthesis of 3-Amino-1,5-naphthyridine

Materials:

3-Nitro-1,5-naphthyridine

e lron powder (Fe)

o Concentrated Hydrochloric Acid (HCI)

o Ethanol (EtOH)

o Water (H20)

e Sodium Hydroxide (NaOH) solution (10 M)

o Ethyl Acetate (EtOAC)

e Anhydrous Sodium Sulfate (NazSOa)

Procedure:

To a suspension of 3-nitro-1,5-naphthyridine in a mixture of ethanol and water, add iron
powder.

e Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

e Maintain the reaction at reflux for 2-3 hours, monitoring the disappearance of the starting
material by TLC.

o After completion, cool the reaction mixture to room temperature and filter through a pad of
celite to remove the iron catalyst.

o Concentrate the filtrate under reduced pressure to remove the ethanol.
» Basify the remaining aqueous solution to pH 10-12 with a 10 M sodium hydroxide solution.

o Extract the product with ethyl acetate (3 x 50 mL).
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« Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and
evaporate the solvent to give 3-amino-1,5-naphthyridine.

e The crude product can be purified by column chromatography if necessary.
Step 3: Synthesis of 3-lodo-1,5-naphthyridine

(Sandmeyer Reaction)

Materials:

e 3-Amino-1,5-naphthyridine

e Concentrated Sulfuric Acid (H2S0Oa4)

e Sodium Nitrite (NaNO2)

o Potassium lodide (KI)

e Ice

e Sodium Thiosulfate (Na2S203) solution (10%)
o Ethyl Acetate (EtOAC)

e Anhydrous Sodium Sulfate (NazSOa)
Procedure:

» Dissolve 3-amino-1,5-naphthyridine in a mixture of water and concentrated sulfuric acid at O-
5 °C in an ice-salt bath.

» Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the
temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to
ensure complete diazotization.

 In a separate flask, dissolve potassium iodide in water.
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e Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence

(evolution of N2) will be observed.

 Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

¢ Quench the reaction by adding a 10% sodium thiosulfate solution to remove any excess

iodine.

o Extract the product with ethyl acetate (3 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

» Purify the crude 3-lodo-1,5-naphthyridine by column chromatography on silica gel.

Characterization Data

While experimental data for 3-lodo-1,5-naphthyridine is not widely available in the literature,

the following tables summarize its known properties and provide predicted spectroscopic data

based on the analysis of the parent 1,5-naphthyridine and related iodo-aromatic compounds.

hvsical and Chemical :

Property Value Reference
Molecular Formula CsHsIN2 [1]
Molecular Weight 256.04 g/mol [1]
CAS Number 1228666-28-1 [1]
Predicted: Off-white to yellow
Appearance .
solid
Melting Point Not reported
Predicted: Soluble in polar
Solubility organic solvents (e.g., DMSO,

DMF, Chloroform)
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Spectroscopic Data

Predicted *H NMR Spectrum (in CDCls, 400 MHz): The spectrum is expected to show signals in
the aromatic region. The introduction of the iodine atom at the 3-position will influence the
chemical shifts of the neighboring protons.

Chemical Shift (9, L Coupling Constant .
Multiplicity Assignment

ppm) (J, Hz)

~9.1-9.3 d ~2.0-3.0 H-2
~8.8-9.0 dd ~4.0-5.0,~1.5-2.0 H-6

~8.6 - 8.8 d ~2.0-3.0 H-4
~8.2-84 dd ~8.0-9.0,~1.5-2.0 H-8
~7.6-7.8 dd ~8.0-9.0,~4.0-5.0 H-7

Predicted 3C NMR Spectrum (in CDCls, 100 MHz): The carbon spectrum will show eight
distinct signals. The carbon atom directly attached to the iodine (C-3) will have a characteristic
upfield shift compared to the corresponding carbon in the parent naphthyridine.

Chemical Shift (6, ppm) Assignment
~155 - 157 C-2

~152 - 154 C-8a

~148 - 150 C-6

~140 - 142 C-4

~136 - 138 C-4a

~128 - 130 C-8

~122 - 124 C-7

~95 - 100 C-3
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Predicted Mass Spectrum (El): The mass spectrum is expected to show a prominent molecular

ion peak.
miz Interpretation
256 [M]*, Molecular ion
129 [M-I]*, Loss of iodine radical
102 [M-I-HCN]*, Subsequent loss of hydrogen
cyanide
Conclusion

This technical guide provides a robust and scientifically sound pathway for the synthesis and
characterization of 3-lodo-1,5-naphthyridine. The detailed experimental protocols, based on
well-established organic reactions, offer a clear roadmap for researchers. The provided
characterization data, while predictive, serves as a valuable reference for the identification and
quality control of the synthesized compound. 3-lodo-1,5-naphthyridine represents a key
intermediate for the development of novel compounds with potential applications in various
fields of chemical and pharmaceutical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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